N'-(2-furylmethylene)octanohydrazide
Description
N'-(2-Furylmethylene)octanohydrazide is a hydrazide derivative characterized by an eight-carbon aliphatic chain (octanoyl group) conjugated to a hydrazine moiety, which is further substituted with a 2-furylmethylene group. These compounds are typically synthesized via condensation reactions between acid hydrazides and aldehydes, forming Schiff base derivatives .
The 2-furylmethylene group is a key structural feature, contributing to electronic delocalization and enabling applications in organic synthesis (e.g., as intermediates for 1,3,4-oxadiazoles) and materials science (e.g., ion-selective sensors) .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-6-9-13(16)15-14-11-12-8-7-10-17-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)/b14-11+ |
InChI Key |
OFWAXRIXETVYCU-SDNWHVSQSA-N |
SMILES |
CCCCCCCC(=O)NN=CC1=CC=CO1 |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The substituents on the hydrazide backbone significantly influence physical properties such as melting points, solubility, and stability. Representative examples include:
Key Observations :
Example :
- N'-(2-Furylmethylene)benzhydrazide (3d) is synthesized via Path A with 88% yield (mp 182–183°C), while Path B yields N'-benzylidene-2-furancarbohydrazide (3d') with 90% yield (mp 225–226°C) .
A. Ion-Selective Sensors
Derivatives like N-(2-furylmethylene)pyridine-2,6-diamine are used in Nd³⁺ ion-selective sensors due to their chelating ability with lanthanides .
B. Antimicrobial and Antifungal Activity
Hydantoin derivatives synthesized from 2-furylmethylene-substituted hydrazides exhibit antimicrobial properties. For example, 3-[(2-furylmethylene)-amino]hydantoin showed moderate activity against Staphylococcus aureus .
C. Photochromic and Pharmacological Activity
Schiff base derivatives (e.g., benzaldehyde-dioxide analogs) are studied for photochromic behavior and as enzyme active-site models in metalloproteins .
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